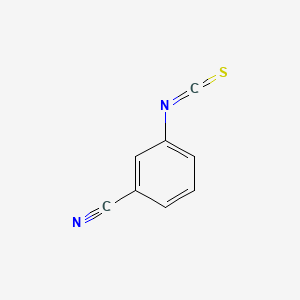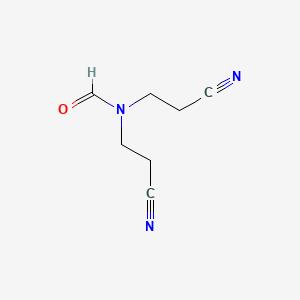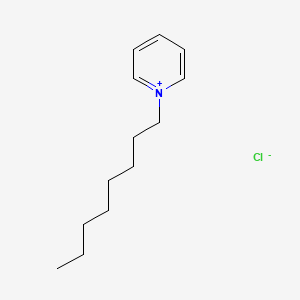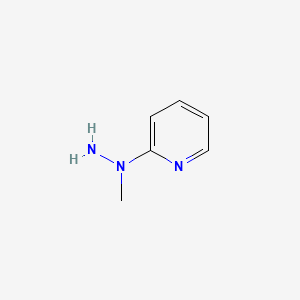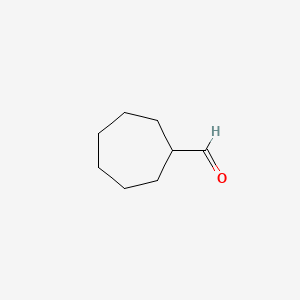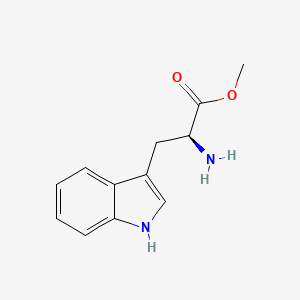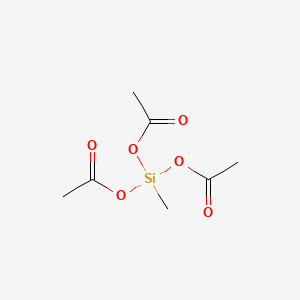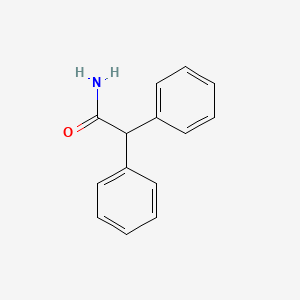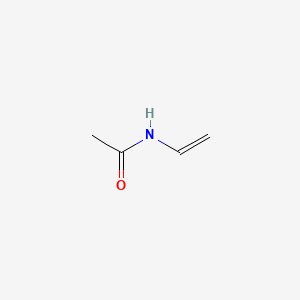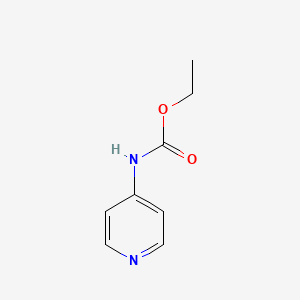
Ethyl pyridin-4-ylcarbamate
Overview
Description
Ethyl pyridin-4-ylcarbamate, also known as ethyl 4-pyridinylcarbamate, is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminopyridine with ethyl chloroformate in the presence of triethylamine . The reaction mixture is allowed to warm to room temperature overnight, then concentrated. The solid products are slurried with saturated aqueous NaHCO3, stirred for 1 hour, concentrated, and dried under vacuum .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) . The InChI key is RPJQHJLOMYJUHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere .Scientific Research Applications
1. Catalysis and Synthesis
Ethyl pyridin-4-ylcarbamate plays a significant role in various catalytic and synthetic processes. For instance, it is involved in the catalysis of reactions between aromatic amines and diethyl azodicarboxylate, as well as the conversion of ester functions to amide functions in reactions with 2-aminopyridine (Kinart et al., 2005). Additionally, it is used in the synthesis of highly functionalized tetrahydropyridines, indicating its utility in the preparation of complex organic compounds (Zhu, Lan, & Kwon, 2003).
2. Antibacterial Activity
This compound derivatives have shown potential antibacterial activity. Compounds synthesized from ethyl pyridine-4-carboxylate demonstrated antibacterial effects, highlighting its utility in developing new antimicrobial agents (Singh & Kumar, 2015).
3. Coordination Chemistry
This compound is also significant in the field of coordination chemistry. It is used in the synthesis of novel hexanuclear silver(I) cluster-complexes and has implications for understanding the geometry and bonding in complex inorganic structures (Castiñeiras et al., 2006).
4. Photophysical Applications
In photophysical studies, this compound derivatives have exhibited unique properties like reverse solvatochromism, suggesting their potential use in bio-sensors, analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
5. Antimycobacterial Agents
Derivatives of this compound have been identified as potent antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis (Raju et al., 2010).
6. Organic Synthesis
Its derivatives also find applications in the synthesis of a variety of organic compounds, such as pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).
Safety and Hazards
properties
IUPAC Name |
ethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJQHJLOMYJUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354209 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54287-92-2 | |
| Record name | ethyl 4-pyridinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54287-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


